![molecular formula C23H34BrN B14615981 1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine CAS No. 60601-80-1](/img/structure/B14615981.png)
1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine is a complex organic compound that features a bromophenyl group, a prop-1-en-1-yl linkage, and a piperidine ring substituted with a cyclohexylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenylpropene derivative to introduce the bromine atom at the desired position.
Alkylation of Piperidine: The piperidine ring is alkylated using a cyclohexylpropyl halide under basic conditions to form the substituted piperidine.
Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the alkylated piperidine under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the double bond or reduce other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group in place of the bromine atom.
Scientific Research Applications
1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting neurological pathways.
Materials Science: It may be used in the synthesis of novel polymers or materials with specific electronic properties.
Biological Studies: The compound can serve as a probe to study biological processes, such as enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[2-(4-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine: Similar structure but with the bromine atom at a different position.
1-[2-(3-Chlorophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine: Similar structure but with a chlorine atom instead of bromine.
1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylmethyl)piperidine: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the bromine atom and the cyclohexylpropyl group can confer distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
CAS No. |
60601-80-1 |
|---|---|
Molecular Formula |
C23H34BrN |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
1-[2-(3-bromophenyl)prop-1-enyl]-2-(3-cyclohexylpropyl)piperidine |
InChI |
InChI=1S/C23H34BrN/c1-19(21-12-8-13-22(24)17-21)18-25-16-6-5-14-23(25)15-7-11-20-9-3-2-4-10-20/h8,12-13,17-18,20,23H,2-7,9-11,14-16H2,1H3 |
InChI Key |
AIWMWSXJDLUMCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CN1CCCCC1CCCC2CCCCC2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


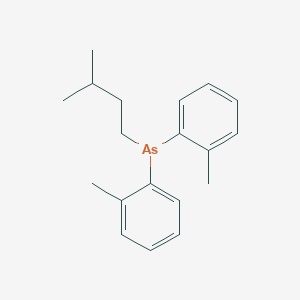
![N-(6-Aminonaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14615903.png)

![(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine](/img/structure/B14615918.png)
![2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B14615920.png)
![10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14615921.png)

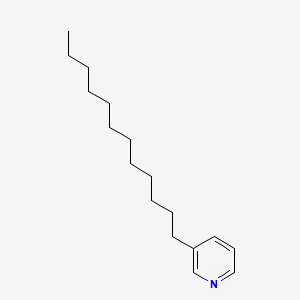
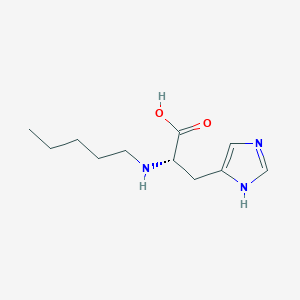
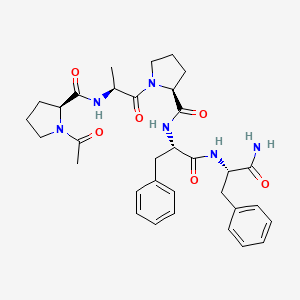
![2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline](/img/structure/B14615945.png)
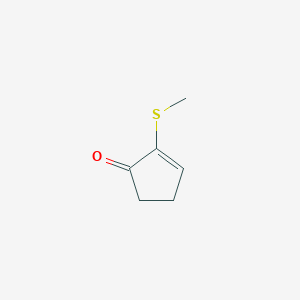
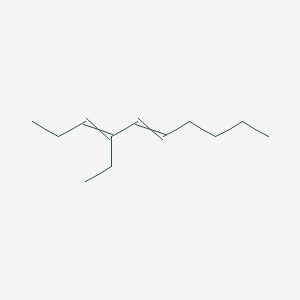
![5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14615978.png)
